4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine
Overview
Description
4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPP belongs to the class of piperazine derivatives and has a molecular formula of C19H20N4.
Mechanism of Action
4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine also has analgesic effects by reducing pain sensitivity. Additionally, 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine in lab experiments is its relatively simple synthesis method. 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine is also stable under normal laboratory conditions. However, one limitation of using 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of chronic pain. Additionally, the development of more efficient synthesis methods for 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine could lead to its wider use in scientific research.
In conclusion, 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its simple synthesis method, stability, and potential therapeutic effects make it a promising candidate for further investigation in the field of medicine.
Scientific Research Applications
4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antidepressant effects. 4-benzyl-N-(3-pyridinylmethylene)-1-piperazinamine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-3-ylmethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-5-16(6-3-1)15-20-9-11-21(12-10-20)19-14-17-7-4-8-18-13-17/h1-8,13-14H,9-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDSACVRDVVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-3-ylmethanimine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.